![molecular formula C6H6F6O4Sn B14748985 Dimethyl{bis[(trifluoroacetyl)oxy]}stannane CAS No. 650-22-6](/img/structure/B14748985.png)
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane is a chemical compound that features a tin (Sn) atom bonded to two methyl groups and two trifluoroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane can be synthesized through the reaction of dimethyltin dichloride with trifluoroacetic anhydride. The reaction typically occurs under an inert atmosphere to prevent moisture and air from affecting the reaction. The general reaction scheme is as follows:
(CH3)2SnCl2+2(CF3CO)2O→(CH3)2Sn(OCOCF3)2+2HCl
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis method. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture and air. The use of high-purity reagents and solvents is essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trifluoroacetyl groups.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Compounds with substituted functional groups in place of the trifluoroacetyl groups.
Scientific Research Applications
Dimethyl{bis[(trifluoroacetyl)oxy]}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoroacetyl groups into molecules.
Biology: Investigated for its potential use in biological assays and as a labeling reagent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Dimethyl{bis[(trifluoroacetyl)oxy]}stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoroacetyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Dimethyltin dichloride: A precursor in the synthesis of Dimethyl{bis[(trifluoroacetyl)oxy]}stannane.
Bis(trifluoroacetoxy)iodobenzene: Another compound containing trifluoroacetyl groups, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both tin and trifluoroacetyl groups in its structure. This combination imparts distinct chemical properties, making it valuable in various applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
650-22-6 |
|---|---|
Molecular Formula |
C6H6F6O4Sn |
Molecular Weight |
374.81 g/mol |
IUPAC Name |
[dimethyl-(2,2,2-trifluoroacetyl)oxystannyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.2CH3.Sn/c2*3-2(4,5)1(6)7;;;/h2*(H,6,7);2*1H3;/q;;;;+2/p-2 |
InChI Key |
LBXOWHZMLSAJCY-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn](C)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


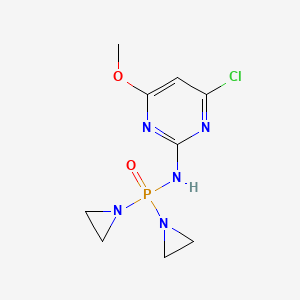
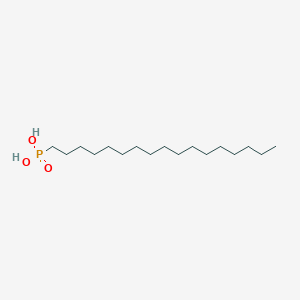
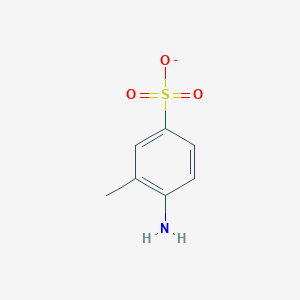

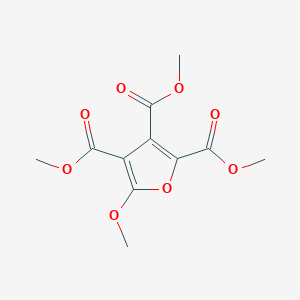
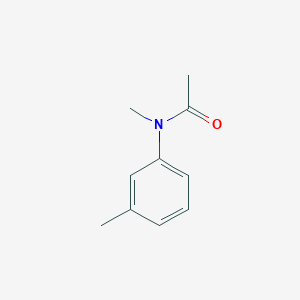



![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
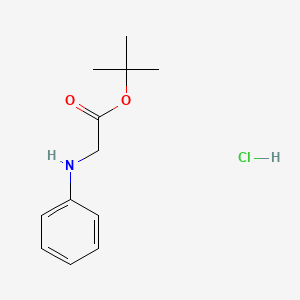
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
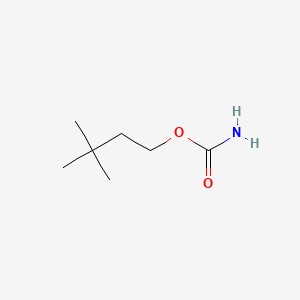
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
